molecular formula C11H13N3O2 B3161992 Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate CAS No. 874781-97-2

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B3161992
CAS No.: 874781-97-2
M. Wt: 219.24 g/mol
InChI Key: RBRRVGONXXCEBA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is known to activate G protein-coupled receptors, including GPR84 and HCA3 . These receptors play a crucial role in regulating metabolism and immune functions .

Mode of Action

The compound interacts with its targets, the G protein-coupled receptors, leading to their activation . This activation triggers a cascade of intracellular events that result in the regulation of metabolic and immune functions .

Biochemical Pathways

The activation of G protein-coupled receptors by this compound affects various biochemical pathways. These pathways are primarily involved in metabolism and immune response . The downstream effects of these pathways can lead to changes in cellular functions and responses.

Result of Action

The activation of G protein-coupled receptors by this compound leads to changes in cellular functions and responses . These changes can affect various physiological processes, including metabolism and immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s action and efficacy could be influenced by factors such as the presence of other compounds or physiological conditions of the organism.

Properties

IUPAC Name

methyl 1-propan-2-ylbenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(2)14-10-5-4-8(11(15)16-3)6-9(10)12-13-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRRVGONXXCEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206350
Record name Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874781-97-2
Record name Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874781-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate
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